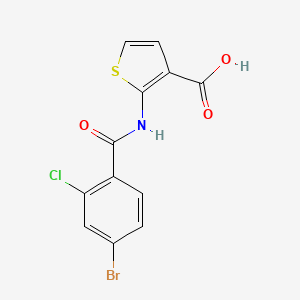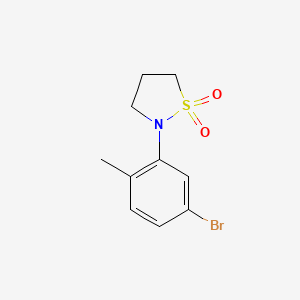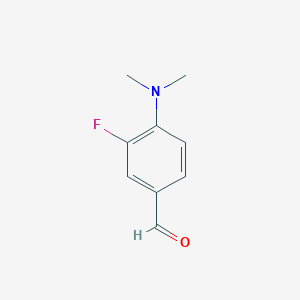
4-(二甲氨基)-3-氟苯甲醛
描述
4-(Dimethylamino)-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FNO. It is characterized by a benzene ring substituted with a dimethylamino group at the 4-position and a fluorine atom at the 3-position, along with an aldehyde group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(Dimethylamino)-3-fluorobenzaldehyde typically begins with 4-fluoroaniline as the starting material.
Dimethylation: The amino group of 4-fluoroaniline is dimethylated using formaldehyde and formic acid to form 4-(dimethylamino)-3-fluoroaniline.
Oxidation: The aniline derivative is then oxidized using an oxidizing agent such as manganese dioxide (MnO2) to yield 4-(dimethylamino)-3-fluorobenzaldehyde.
Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)-3-fluorobenzaldehyde may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 4-(Dimethylamino)-3-fluorobenzaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted carbon.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) or chromyl chloride (CrO2Cl2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Dimethylamino)-3-fluorobenzoic acid
Reduction: 4-(Dimethylamino)-3-fluorobenzyl alcohol
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-(Dimethylamino)-3-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-(Dimethylamino)-3-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of electrons. In substitution reactions, the fluorine atom can be replaced by a nucleophile, leading to the formation of new chemical bonds.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can interact with enzymes, inhibiting their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.
相似化合物的比较
4-(Dimethylamino)-3-fluorobenzaldehyde is similar to other fluorinated benzaldehydes and dimethylamino derivatives. its unique combination of functional groups and substitution pattern sets it apart. Some similar compounds include:
4-(Dimethylamino)benzaldehyde: Lacks the fluorine atom.
3-Fluorobenzaldehyde: Lacks the dimethylamino group.
4-Fluorobenzaldehyde: Lacks both the dimethylamino group and the fluorine atom.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 4-(Dimethylamino)-3-fluorobenzaldehyde.
属性
IUPAC Name |
4-(dimethylamino)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPINLZEXGHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


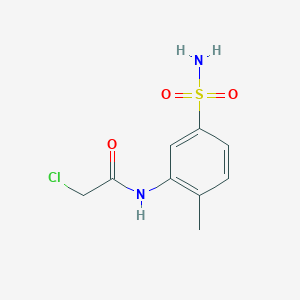
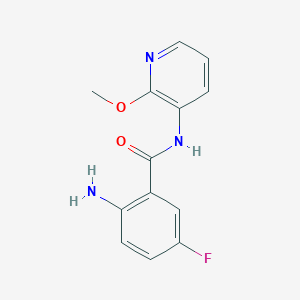

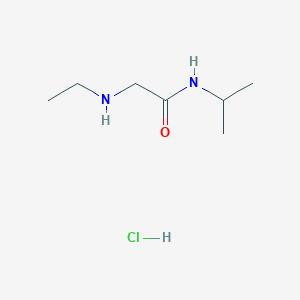
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
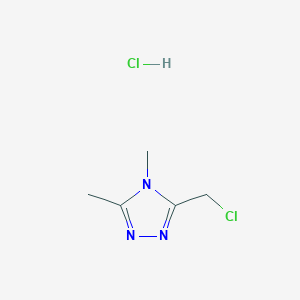

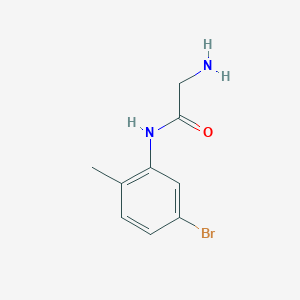
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)
